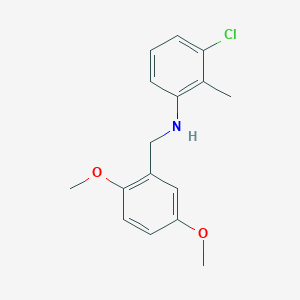
(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it has also been studied for its scientific research applications.
作用機序
(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine binds to the serotonin 2A receptor with high affinity, leading to the activation of intracellular signaling pathways. This results in changes in neural activity and neurotransmitter release, leading to the characteristic psychedelic effects of the drug. The exact mechanism of action of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine on the body are similar to those of other psychedelics. It can cause alterations in perception, mood, and thought processes. Physiological effects include pupil dilation, increased heart rate and blood pressure, and changes in body temperature. These effects are dose-dependent and can vary depending on the individual and the setting in which the drug is consumed.
実験室実験の利点と制限
One advantage of using (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine in lab experiments is its high potency, which allows researchers to use smaller doses and reduce the amount of the drug needed for testing. However, its high potency also increases the risk of adverse effects, making it important for researchers to use caution when handling the drug. Another limitation is the lack of research on the long-term effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine, which makes it difficult to assess its safety for use in humans.
将来の方向性
There are several future directions for research on (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is the development of new compounds that target the serotonin 2A receptor with greater selectivity and efficacy. Finally, more research is needed to understand the long-term effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine on the brain and body, as well as its potential risks and benefits for human use.
合成法
The synthesis of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine involves the reaction of 2,5-dimethoxybenzaldehyde with 3-chloro-2-methylamine to form the intermediate (3-chloro-2-methylphenyl)(2,5-dimethoxy)acetaldehyde. This intermediate is then reacted with N-benzyl-N-methylamine to form the final product, (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine.
科学的研究の応用
(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine has been studied for its potential use in neuroscience research. It has been found to bind to the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of other psychedelic drugs such as LSD and psilocybin. By studying the effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine on this receptor, researchers hope to gain a better understanding of the neural mechanisms underlying perception and consciousness.
特性
IUPAC Name |
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-14(17)5-4-6-15(11)18-10-12-9-13(19-2)7-8-16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLQCRWNSYLQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)
![3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5713563.png)

![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)
![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)

![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)